2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
2-[2-[(Z)-2-Cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid backbone substituted with a Z-configured α,β-unsaturated carbonyl system.
Properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-13(18)10(7-14)6-9-4-2-3-5-11(9)19-8-12(16)17/h2-6H,8H2,1H3,(H,15,18)(H,16,17)/b10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGKNCGAOYSAKP-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=CC=C1OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps. One common approach is the reaction of 2-cyano-3-(methylamino)-3-oxoprop-1-ene with 2-phenoxyacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenoxyacetic acid moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog 1: (2E)-2-(Hydroxymethyl)phenylacetic Acid (490-M06)
Key Differences :
- Configuration : The E-configuration in 490-M06 vs. Z-configuration in the target compound alters steric and electronic profiles.
- Substituents: 490-M06 features a hydroxymethyl (–CH₂OH) group on the phenyl ring and a methoxyimino (–ON–OCH₃) group instead of the cyano and methylamino-oxo groups.
- Physicochemical Properties: The hydroxymethyl group enhances hydrophilicity compared to the target compound’s cyano group, which is more electronegative and polarizable. Methoxyimino may confer greater hydrolytic stability than the α,β-unsaturated carbonyl system .
Functional Implications :
Structural Analog 2: Methyl 2-[2-Chloro-4-[(Z)-2-Cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]-6-methoxyphenoxy]acetate
Key Differences :
- Ester vs. Acid : The analog is a methyl ester, whereas the target compound is a free carboxylic acid, impacting bioavailability and metabolic pathways.
- Substituents: Additional chloro (–Cl) and methoxy (–OCH₃) groups on the phenyl ring, and a 3-ethoxyanilino group replacing methylamino.
Functional Implications :
- The ester form may enhance membrane permeability but require enzymatic hydrolysis for activation. The ethoxyanilino group could enable π-π stacking interactions absent in the target compound.
Structural Analog 3: 2-Amino-2-[3-Hydroxy-4-(hydroxymethyl)phenyl]acetic Acid
Key Differences :
- Core Structure: A simpler 2-aminophenylacetic acid lacking the α,β-unsaturated carbonyl and cyano groups.
- Substituents : Hydroxymethyl and hydroxyl groups dominate, creating a highly polar structure.
Functional Implications :
- This analog may serve as a substrate for amino acid transporters, unlike the target compound .
Structural Analog 4: Benzimidazole Sulfonamide Derivatives (e.g., Compound 5e/5f)
Key Differences :
- Core Heterocycle: A benzimidazole sulfonamide replaces the phenoxyacetic acid backbone.
- Substituents : Methoxy and toluenesulfonyl groups dominate, creating a larger molecular weight and higher lipophilicity.
Functional Implications :
Comparative Data Table
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s Z-configuration may require stereoselective synthesis, unlike E-configuration analogs like 490-M05.
- Biological Data: No direct activity data are available for the target compound, though analogs like the methyl ester () suggest possible prodrug applications.
- Toxicity: Cyano groups (target compound) may raise toxicity concerns compared to hydroxymethyl or amino substituents .
Biological Activity
2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with potential biological applications. Its structure includes a phenoxy group, a cyano group, and an acetic acid moiety, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.4 g/mol
- CAS Number : 1356816-36-8
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes involved in inflammatory pathways. Notably, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins from arachidonic acid.
Inhibition of COX Enzymes
Research indicates that similar compounds derived from phenoxyacetic acids exhibit significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 0.06 to 14.5 μM against COX enzymes, suggesting that this compound may possess comparable inhibitory potency .
Anti-inflammatory Effects
Studies have shown that related compounds effectively reduce inflammation in vivo by decreasing paw thickness and weight in animal models. For example, one study reported a reduction in TNF-α and PGE-2 levels by over 60% when treated with similar phenoxyacetic acid derivatives . This suggests that this compound could potentially be developed as an anti-inflammatory agent.
Case Studies
- In Vivo Studies : In experiments involving animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers and improved clinical symptoms .
- Safety Profile : Toxicological assessments have indicated that these compounds do not significantly affect liver or kidney function at therapeutic doses, making them promising candidates for further development .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1356816-36-8 |
| Potential IC50 (COX Inhibition) | 0.06 - 14.5 μM |
| Biological Activity | Effect |
|---|---|
| Anti-inflammatory | Significant reduction in TNF-α and PGE-2 levels |
| Safety Profile | No significant liver/kidney toxicity observed |
Q & A
(Basic) What are the common synthetic routes for preparing 2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the phenoxyacetic acid core. Key steps include:
- Cyanation: Introduction of the cyano group via nucleophilic substitution or cyanoethylation under controlled pH (e.g., using KCN or NaCN in polar aprotic solvents like DMF) .
- Enamine Formation: Condensation of methylamine with a β-keto ester intermediate to form the (Z)-configured enamine. Stereochemical control is achieved using catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to favor the Z-isomer .
- Coupling Reactions: Attachment of the phenoxyacetic acid moiety using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions .
Validation: Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using NOESY NMR .
(Advanced) How can computational methods resolve discrepancies in experimental data for this compound’s stability under varying pH conditions?
Methodological Answer:
Discrepancies in stability data (e.g., hydrolysis rates) can arise from solvent effects or impurities. To address this:
- Molecular Dynamics (MD) Simulations: Model the compound’s behavior in explicit solvent environments (e.g., water, DMSO) to predict hydrolysis pathways and compare with experimental degradation products .
- Quantum Mechanical Calculations: Use DFT (Density Functional Theory) to calculate bond dissociation energies (BDEs) and identify pH-sensitive sites (e.g., the enamine or cyano group) .
- Statistical Analysis: Apply multivariate regression to correlate experimental stability data with computational descriptors (e.g., partial charges, solvation energies) .
Case Study: A 2021 study resolved conflicting hydrolysis rates by identifying trace metal ions (e.g., Fe³⁺) in buffers as catalytic impurities, validated via MD simulations .
(Basic) What spectroscopic techniques are most effective for characterizing the Z-configuration of the enamine moiety?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching frequencies for the C=N bond (2210–2260 cm⁻¹) and conjugated carbonyl (1680–1700 cm⁻¹) provide secondary confirmation .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
Note: Compare experimental data with computed spectra (e.g., using Gaussian 16) to validate assignments .
(Advanced) How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes) while minimizing non-specific binding?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka, kd) in real-time. Use reference channels with scrambled peptides to subtract non-specific interactions .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) under physiological pH and ionic strength. Include controls with methylamine or cyanoacetate derivatives to assess specificity .
- Mutagenesis Studies: Engineer enzyme variants (e.g., alanine scanning) to identify critical binding residues. Cross-validate with molecular docking (e.g., AutoDock Vina) .
Example: A 2023 study reduced non-specific binding by 70% using a zwitterionic buffer (e.g., HEPES) instead of phosphate .
(Advanced) What strategies address contradictions in environmental fate data (e.g., biodegradation vs. persistence) for this compound?
Methodological Answer:
- Microcosm Experiments: Simulate environmental conditions (e.g., soil vs. aquatic systems) with isotopic labeling (¹⁴C-tracing) to track degradation pathways .
- QSAR Modeling: Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation half-lives across diverse ecosystems .
- Meta-Analysis: Aggregate data from OECD 301 (ready biodegradability) and 307 (soil degradation) tests, applying hierarchical Bayesian models to account for study heterogeneity .
Key Finding: A 2022 meta-analysis attributed discrepancies to microbial community composition, with faster degradation in rhizosphere soils vs. sterile sediments .
(Basic) How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical purity?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design identified 65°C and 1.2 eq. of DCC as optimal for >90% yield and >98% Z-isomer .
- Continuous Flow Chemistry: Improve mixing and heat transfer to reduce side reactions (e.g., epimerization) .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Validation: Pilot-scale runs (100 g) achieved 88% yield with <2% E-isomer using these methods .
(Advanced) What interdisciplinary approaches integrate chemical synthesis data with biological activity studies for drug discovery applications?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) to map cellular targets. Combine with SILAC (stable isotope labeling) for quantitative analysis .
- Systems Pharmacology: Build network models linking compound structure to pathway modulation (e.g., using Cytoscape or STRING databases) .
- High-Content Screening (HCS): Pair synthetic analogs with phenotypic assays (e.g., cell cycle arrest) to identify structure-activity relationships (SARs) .
Case Study: A 2024 project integrated MD simulations with HCS to prioritize analogs with enhanced kinase inhibition and reduced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
